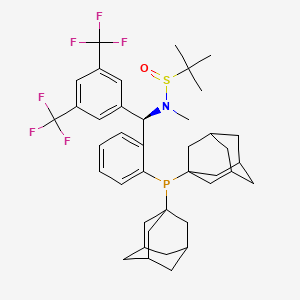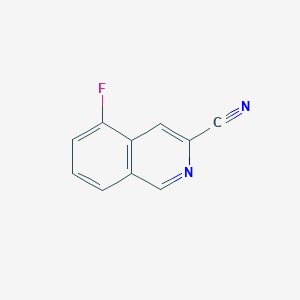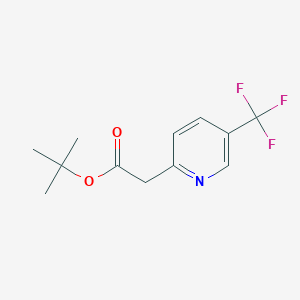
4-(2,3-Dihydro-1-benzofuran-5-yl)-2-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine is a compound that belongs to the class of benzofuran derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another method includes the palladium or platinum-catalyzed ring closure by an intramolecular Wittig reaction . Additionally, the condensation of activated methylene following Dieckmann reaction conditions or ketene intermediate involved cyclization can be used .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic quantities of palladium acetate, tricyclohexylphosphine, and zinc has been reported for the synthesis of 3-acyl-2-aminobenzofurans .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzofuran derivatives can lead to the formation of benzofuranones, while reduction can yield dihydrobenzofurans .
Aplicaciones Científicas De Investigación
4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine has several scientific research applications due to its unique structure and biological activity. In medicinal chemistry, it is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . In biology, it is studied for its role in inhibiting specific enzymes and receptors . Additionally, it has applications in the development of new materials and agrochemicals .
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with receptors to modulate signaling pathways involved in various biological processes .
Comparación Con Compuestos Similares
4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine can be compared with other benzofuran derivatives such as amiodarone and dronedarone, which are used as antiarrhythmic agents . While these compounds share a similar benzofuran core, 4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine is unique due to its specific substituents and biological activity . Other similar compounds include naltrindole and its benzofuran derivative, which act as opioid receptor antagonists .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine |
InChI |
InChI=1S/C12H17NO/c1-9(13)2-3-10-4-5-12-11(8-10)6-7-14-12/h4-5,8-9H,2-3,6-7,13H2,1H3 |
Clave InChI |
HJBLTOFUFFAPOB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC2=C(C=C1)OCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Racemic-(3R,6R)-2-Tert-Butyl 3-Ethyl 6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13654972.png)

![9-((tert-Butoxycarbonyl)amino)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13655002.png)
![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13655010.png)

![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)








